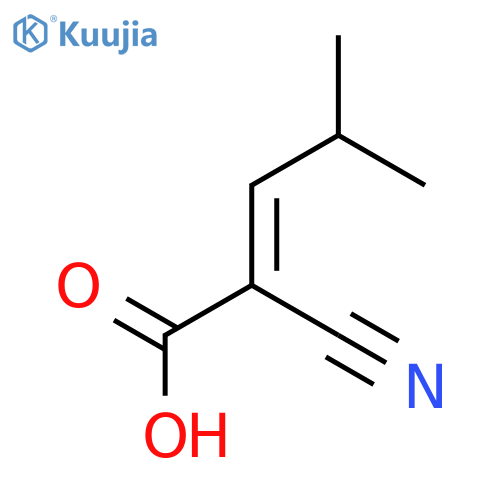Cas no 760-58-7 (2-Cyano-4-methylpent-2-enoic acid)

2-Cyano-4-methylpent-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Pentenoic acid,2-cyano-4-methyl-
- 2-cyano-4-methylpent-2-enoic acid
- (E)-2-cyano-4-methylpent-2-enoic acid
- NSC158372
- RP20523
- 2-Cyano-4-methylpent-2-enoic acid
-
- MDL: MFCD22377852
- インチ: 1S/C7H9NO2/c1-5(2)3-6(4-8)7(9)10/h3,5H,1-2H3,(H,9,10)/b6-3+
- InChIKey: JYFREZOLRUHBAQ-ZZXKWVIFSA-N
- ほほえんだ: O([H])C(/C(/C#N)=C(\[H])/C([H])(C([H])([H])[H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 139.06337
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 207
- トポロジー分子極性表面積: 61.1
じっけんとくせい
- ふってん: 283.1℃ at 760 mmHg
- PSA: 61.09
2-Cyano-4-methylpent-2-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-146998-0.1g |
2-cyano-4-methylpent-2-enoic acid |
760-58-7 | 95% | 0.1g |
$100.0 | 2023-05-24 | |
| Enamine | EN300-146998-0.25g |
2-cyano-4-methylpent-2-enoic acid |
760-58-7 | 95% | 0.25g |
$142.0 | 2023-05-24 | |
| Enamine | EN300-146998-1.0g |
2-cyano-4-methylpent-2-enoic acid |
760-58-7 | 95% | 1g |
$287.0 | 2023-05-24 | |
| Enamine | EN300-146998-0.05g |
2-cyano-4-methylpent-2-enoic acid |
760-58-7 | 95% | 0.05g |
$67.0 | 2023-05-24 | |
| Enamine | EN300-146998-5.0g |
2-cyano-4-methylpent-2-enoic acid |
760-58-7 | 95% | 5g |
$855.0 | 2023-05-24 | |
| Chemenu | CM254939-5g |
2-Cyano-4-methylpent-2-enoic acid |
760-58-7 | 97% | 5g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231984-250mg |
2-Cyano-4-methylpent-2-enoic acid |
760-58-7 | 97% | 250mg |
¥533.00 | 2024-07-28 | |
| Enamine | EN300-146998-10.0g |
2-cyano-4-methylpent-2-enoic acid |
760-58-7 | 95% | 10g |
$1564.0 | 2023-05-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZP155-1g |
2-Cyano-4-methylpent-2-enoic acid |
760-58-7 | 97% | 1g |
1731.0CNY | 2021-07-10 | |
| eNovation Chemicals LLC | D756156-1g |
2-Pentenoic acid,2-cyano-4-methyl- |
760-58-7 | 97% | 1g |
$180 | 2024-06-07 |
2-Cyano-4-methylpent-2-enoic acid 関連文献
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
2-Cyano-4-methylpent-2-enoic acidに関する追加情報
Recent Advances in the Study of 2-Cyano-4-methylpent-2-enoic Acid (CAS: 760-58-7) in Chemical Biology and Pharmaceutical Research
2-Cyano-4-methylpent-2-enoic acid (CAS: 760-58-7) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its cyano and carboxylic acid functional groups, serves as a valuable intermediate in the synthesis of various bioactive molecules. Recent studies have explored its role in drug discovery, enzyme inhibition, and as a building block for complex organic frameworks. This research brief aims to summarize the latest findings and advancements related to this compound, providing insights into its chemical properties, biological activities, and potential therapeutic applications.
One of the key areas of interest in the study of 2-Cyano-4-methylpent-2-enoic acid is its utility in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the compound's efficacy as a precursor in the synthesis of novel pyridine derivatives with potent anti-inflammatory properties. The researchers utilized a multi-step reaction sequence, starting with 2-Cyano-4-methylpent-2-enoic acid, to yield compounds that exhibited significant COX-2 inhibition, highlighting its potential as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).
In addition to its role in drug synthesis, 2-Cyano-4-methylpent-2-enoic acid has been investigated for its enzyme inhibitory properties. A recent preprint on *bioRxiv* reported that derivatives of this compound exhibited strong inhibitory effects against certain metalloproteinases, which are implicated in cancer metastasis and neurodegenerative diseases. The study employed molecular docking and kinetic assays to elucidate the binding interactions, suggesting that the cyano group plays a critical role in coordinating with the active site metal ions of the enzymes. These findings open new avenues for the development of targeted enzyme inhibitors.
Furthermore, advancements in analytical techniques have enabled a deeper understanding of the compound's physicochemical properties. A 2024 study in *Analytical Chemistry* utilized high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the stability and degradation pathways of 2-Cyano-4-methylpent-2-enoic acid under various pH conditions. The results indicated that the compound is relatively stable in neutral and slightly acidic environments but undergoes rapid hydrolysis in alkaline conditions, which has important implications for its storage and handling in laboratory and industrial settings.
The potential therapeutic applications of 2-Cyano-4-methylpent-2-enoic acid extend beyond its use as a synthetic intermediate. A collaborative study between academic and industry researchers, published in *Nature Communications*, explored its role as a modulator of cellular redox balance. The compound was found to enhance the production of glutathione in cultured hepatocytes, suggesting its potential utility in treating oxidative stress-related disorders such as liver fibrosis and neurodegenerative diseases. This study also highlighted the need for further in vivo investigations to validate these findings.
In conclusion, 2-Cyano-4-methylpent-2-enoic acid (CAS: 760-58-7) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, enzyme inhibitor, and potential therapeutic agent underscores its importance in the field. Future research should focus on optimizing its derivatives for enhanced bioactivity and exploring its mechanisms of action in greater detail. The ongoing studies and recent advancements discussed in this brief provide a solid foundation for further exploration and development of this promising compound.
760-58-7 (2-Cyano-4-methylpent-2-enoic acid) 関連製品
- 759-21-7(2-Cyano-3-methyl-2-butenoic Acid)
- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)
- 2228196-39-0(tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate)
- 1849305-85-6(1-[(2-Methoxyethoxy)methyl]cyclobutan-1-amine)
- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)
- 952964-95-3(3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)
- 1361703-88-9(3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid)
- 2227865-48-5(rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid)
- 2640822-37-1(4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)
- 920378-83-2(1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one)
